molecular formula C20H24N6O3 B2919863 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1251584-18-5

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2919863
CAS No.: 1251584-18-5
M. Wt: 396.451
InChI Key: CDMMBDPXKYQGBH-UHFFFAOYSA-N
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Description

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide is a synthetically designed small molecule based on the [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold, a chemotype of significant interest in medicinal chemistry and chemical biology research. The structural core of this compound is characterized by a morpholino substituent at the 8-position, a group frequently employed to optimize physicochemical properties and binding interactions with biological targets . This acetamide derivative is a valuable research tool for investigators exploring the structure-activity relationships (SAR) of heterocyclic compounds and their interactions with various enzyme families. Researchers can utilize this compound to probe biological pathways and cellular processes, contributing to the development of novel molecular probes. The presence of the [1,2,4]triazolo[4,3-a]pyrazine core suggests potential for investigation in diverse areas, as similar triazolopyrazine and triazolopyrimidine scaffolds have been identified as key chemotypes in compounds with inhibitory activity against various biological targets . This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMMBDPXKYQGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:

  • Step 1: : Synthesis of the triazolopyrazine core, often involving the condensation of appropriate pyrazine and triazole precursors under controlled conditions.

  • Step 2: : Introduction of the morpholino group through a nucleophilic substitution reaction.

  • Step 3: : Acylation to introduce the phenylpropylacetamide side chain, often using reagents like acyl chlorides or anhydrides under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may leverage automated synthesis platforms and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidative transformations at the morpholino or triazolopyrazine moieties.

  • Reduction: : Reduction reactions might target the oxo group within the triazolopyrazine structure.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at reactive sites in the pyrazine ring or the amide side chain.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halides, alkylating agents.

Major Products

Products vary based on the reaction type but may include modified triazolopyrazine derivatives or structurally altered morpholino and phenylpropylacetamide groups.

Scientific Research Applications

Chemistry

The compound's unique structure makes it valuable for studying novel synthetic methodologies and reaction mechanisms.

Biology

In biological contexts, it may serve as a probe for investigating enzyme interactions or cellular pathways due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a pharmacological agent, targeting specific receptors or enzymes involved in disease pathways.

Industry

In industrial settings, the compound could be utilized in the development of new materials or as an intermediate in complex synthetic sequences.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. Its morpholino group and triazolopyrazine core may facilitate binding to active sites or disrupt biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related triazolopyrazine derivatives are summarized below, with key differences highlighted in substituents, molecular properties, and inferred bioactivity.

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 8 Acetamide Side Chain Molecular Weight Key Features
2-(8-Morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide (Target Compound) Morpholino N-(3-phenylpropyl) ~420 (estimated) Enhanced solubility due to morpholino; potential for CNS targeting
N-(3-ethylphenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide (3-Methylphenyl)thio N-(3-ethylphenyl) 484.4 Bromine atom increases molecular weight; thioether may reduce solubility
2-[7-(3-Methylbenzyl)-3,8-dioxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide 3-Methylbenzyl (position 7) N-(4-methylphenyl) Not reported Dioxo structure increases polarity; tetrahydro ring alters conformational flexibility
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Hydroxy N-(triazolopyrazin-3-ylmethyl) 340.29 Hydroxy group enhances hydrogen-bonding potential; smaller molecular weight
8-Amino-6-(3-(tert-butyl)-4-hydroxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Amino 2-phenyl Not reported Amino group improves reactivity for further functionalization

Key Observations:

Substituent Effects on Solubility and Bioavailability: The morpholino group in the target compound likely improves water solubility compared to hydrophobic substituents like (3-methylphenyl)thio or tert-butyl . Morpholino’s electron-rich nature may also enhance interactions with polar receptor pockets. In contrast, the bromine atom in increases molecular weight (484.4 vs.

Impact of Side Chains :

  • The N-(3-phenylpropyl)acetamide side chain in the target compound provides a longer alkyl spacer than analogs like N-(4-methylphenyl) or N-(2-phenylethyl) . This could increase lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Functional Group Reactivity: 8-Amino derivatives (e.g., ) are versatile intermediates for further chemical modifications, whereas the morpholino group in the target compound represents a terminal substitution, suggesting stability under physiological conditions. Hydroxy or oxadiazole substituents (e.g., ) introduce hydrogen-bonding or π-stacking capabilities, which may enhance receptor affinity but reduce metabolic stability.

Synthetic Pathways: The target compound’s morpholino group could be introduced via nucleophilic substitution of an 8-chloro intermediate, a method analogous to the synthesis of 8-chloro-triazolopyrazines described in . This contrasts with the use of phosphorus oxychloride for dioxo derivatives .

Research Findings and Inferred Activity

  • Adenosine Receptor Modulation: Compounds with 8-amino or 8-chloro substituents (e.g., ) show affinity for adenosine A1/A2A receptors. The morpholino group’s bulk and polarity may shift receptor selectivity or improve pharmacokinetics.
  • Structural-Activity Relationships (SAR): Substitutions at position 8 significantly influence bioactivity. For instance, electron-withdrawing groups (e.g., chloro ) may enhance receptor binding, while electron-donating groups (e.g., morpholino) could optimize absorption. The acetamide side chain’s length and aromaticity (e.g., 3-phenylpropyl vs. 4-methylphenyl ) are critical for target engagement, as seen in kinase inhibitors and GPCR modulators.

Biological Activity

The compound 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide , with CAS number 1251584-18-5 , represents a novel class of triazolo-pyrazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological implications based on recent studies.

The molecular formula of the compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3}, with a molecular weight of 396.4 g/mol . The structure features a morpholino group and a triazolo-pyrazine core, which are essential for its biological activity.

PropertyValue
Molecular FormulaC20H24N6O3C_{20}H_{24}N_{6}O_{3}
Molecular Weight396.4 g/mol
CAS Number1251584-18-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the triazolo-pyrazine scaffold have shown significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : The compound's efficacy was evaluated against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Results indicated moderate to high cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : The biological activity is thought to stem from the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to interact with PI3Kα kinase, a critical player in oncogenic signaling pathways. The most promising results were observed with an IC50 value of 1.25 µM against PI3Kα .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:

  • Morpholino Group : Essential for maintaining activity against PI3Kα.
  • Aryl Substituents : The position and nature of aryl groups significantly influence cytotoxicity; electron-donating groups enhance activity .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the triazolo-pyrazine framework and evaluated their biological activities. Among these, the derivative corresponding to our compound exhibited notable cytotoxicity across multiple cancer cell lines, reinforcing the potential therapeutic applications .

Case Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding affinities of the compound with PI3Kα. These studies revealed that structural modifications could improve binding efficiency and selectivity towards cancer cells .

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